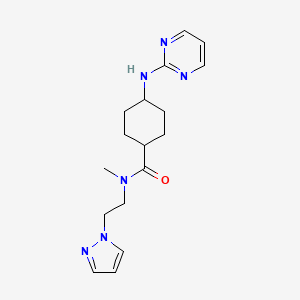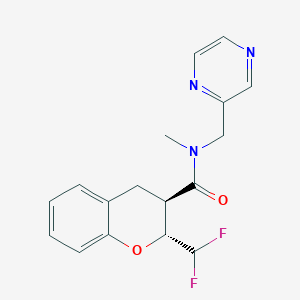![molecular formula C17H22N4O3 B7346453 1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea](/img/structure/B7346453.png)
1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea, also known as HPPU, is a synthetic compound that has been extensively studied for its potential applications in the field of medicinal chemistry. HPPU belongs to the class of cyclobutyl urea derivatives and has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Applications De Recherche Scientifique
1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic effects, making it a promising candidate for the treatment of various diseases. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, this compound has been found to possess anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. This compound has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in the regulation of cell growth and survival. Additionally, this compound has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential anti-cancer agent. Additionally, this compound has been found to possess anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. This compound has also been found to possess anti-angiogenic effects, making it a potential treatment for diseases such as diabetic retinopathy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea is its wide range of biological activities, making it a promising candidate for the treatment of various diseases. Additionally, the synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for further research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of 1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea. One potential direction is the optimization of the synthesis method to produce higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the development of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective treatments for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 1-[3-(Hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea involves a multi-step process that includes the reaction of 3-phenylcyclobutanone with hydroxylamine hydrochloride to form 3-(hydroxymethyl)-3-phenylcyclobutanone. This intermediate is then reacted with 5-methoxy-2-methylpyrazol-3-ylamine to form the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, making it a suitable compound for further research.
Propriétés
IUPAC Name |
1-[3-(hydroxymethyl)-3-phenylcyclobutyl]-3-(5-methoxy-2-methylpyrazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-14(8-15(20-21)24-2)19-16(23)18-13-9-17(10-13,11-22)12-6-4-3-5-7-12/h3-8,13,22H,9-11H2,1-2H3,(H2,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPGMRZEHYHDCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)OC)NC(=O)NC2CC(C2)(CO)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6R)-N-(5-methoxypyridin-3-yl)-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-triene-8-carboxamide](/img/structure/B7346373.png)
![1-[2-(dimethylamino)pyridin-4-yl]-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346388.png)
![(3R,4S)-3-benzyl-N-[1-(2-fluoroethyl)pyrazol-3-yl]-4-hydroxypyrrolidine-1-carboxamide](/img/structure/B7346394.png)
![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-4-(pyrazin-2-ylamino)cyclohexane-1-carboxamide](/img/structure/B7346401.png)
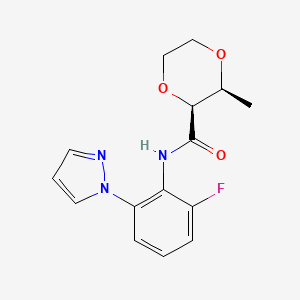
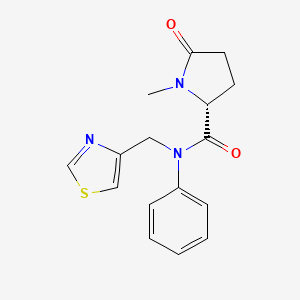
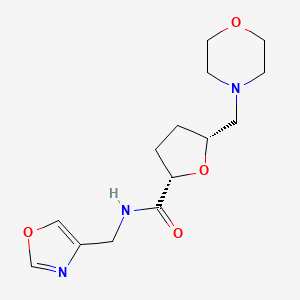
![1-(5-methoxy-2-methylpyrazol-3-yl)-3-[(1R,2S)-2-(1-methylpyrazol-4-yl)oxycyclopentyl]urea](/img/structure/B7346457.png)
![(2R,3R)-N-[3-(2-methoxyphenyl)phenyl]-3-methyl-1,4-dioxane-2-carboxamide](/img/structure/B7346460.png)
![[(1R,2R)-2-(2,4-difluorophenyl)cyclopropyl]-(1,1-dioxo-1,4-thiazepan-4-yl)methanone](/img/structure/B7346474.png)

![(2R,3R)-N-imidazo[1,2-a]pyridin-6-yl-2-(2-propan-2-ylpyrazol-3-yl)oxolane-3-carboxamide](/img/structure/B7346483.png)
